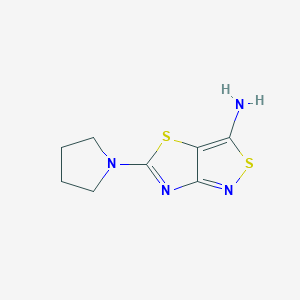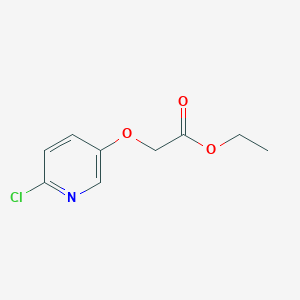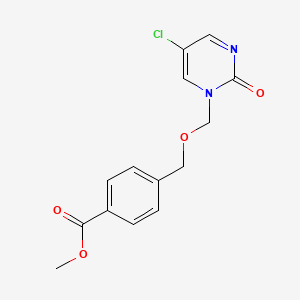
methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure
Preparation Methods
The synthesis of methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxycarbonylbenzyl alcohol and 5-chloropyrimidin-2-one.
Protection and Activation: The hydroxyl group of 4-methoxycarbonylbenzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to prevent unwanted side reactions.
Coupling Reaction: The protected intermediate is then coupled with 5-chloropyrimidin-2-one using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.
Deprotection: The protecting group is removed under mild conditions to yield the final product, this compound.
Chemical Reactions Analysis
methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used. For example, the methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: It serves as a probe in biological studies to investigate the role of pyrimidine derivatives in various biochemical processes.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors containing pyrimidine-binding sites, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known pyrimidine analog used in cancer chemotherapy.
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
Thymine: Another naturally occurring pyrimidine base found in DNA.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13ClN2O4 |
|---|---|
Molecular Weight |
308.71 g/mol |
IUPAC Name |
methyl 4-[(5-chloro-2-oxopyrimidin-1-yl)methoxymethyl]benzoate |
InChI |
InChI=1S/C14H13ClN2O4/c1-20-13(18)11-4-2-10(3-5-11)8-21-9-17-7-12(15)6-16-14(17)19/h2-7H,8-9H2,1H3 |
InChI Key |
AHAMMFXTFQKOHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCN2C=C(C=NC2=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
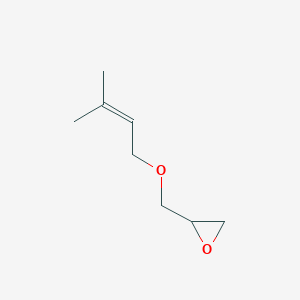
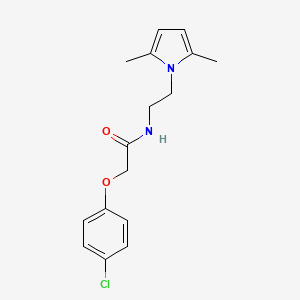



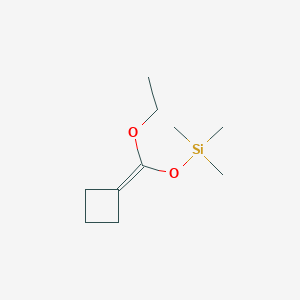
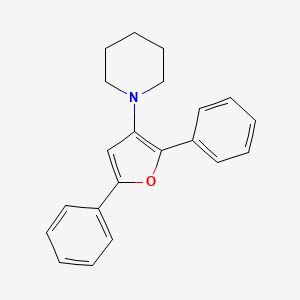
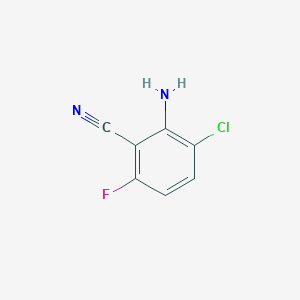


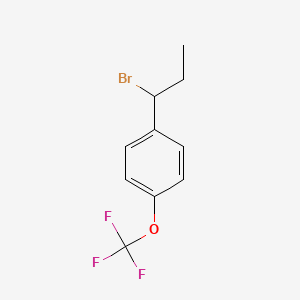
![1-[4-(2-chloropyrimidin-4-yl)-1H-pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B8330633.png)
